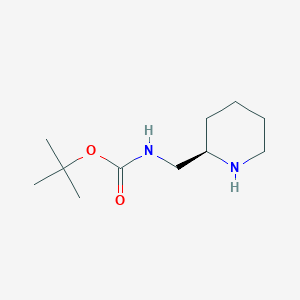

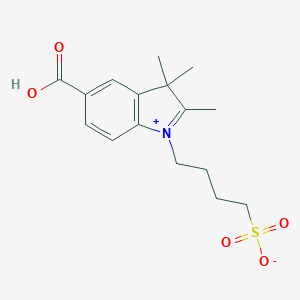

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Übersicht

Beschreibung

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

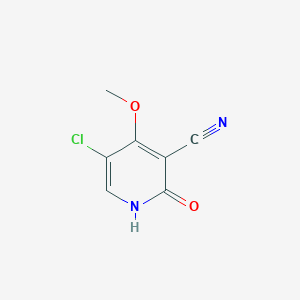

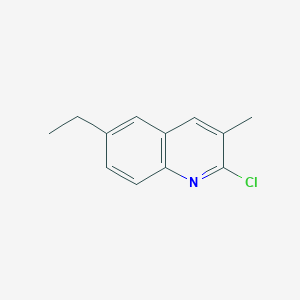

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, Including medicinal products .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

Piperidine derivatives are pivotal in the synthesis of bioactive molecules due to their presence in many pharmaceuticals. The compound can serve as a building block for creating diverse bioactive entities, particularly in the development of new drugs with piperidine moieties . Its structural flexibility allows for the creation of various substituted piperidines, which are crucial in medicinal chemistry.

Chiral Optimization in Drug Discovery

The chiral nature of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate makes it valuable for chiral optimization in drug discovery. It can be used to enhance the pharmacological profile of drugs by improving their selectivity and reducing side effects . This is particularly important in the development of enantiomerically pure pharmaceuticals.

Anticancer Research

Piperidine derivatives have shown promise in anticancer research. The compound can be utilized to synthesize novel entities that exhibit anticancer properties, potentially leading to the development of new therapeutic agents . Its ability to form various biologically active analogs makes it a candidate for creating anticancer drugs.

Neuropharmacological Applications

In neuropharmacology, piperidine derivatives are used to develop treatments for neurodegenerative diseases. ®-tert-Butyl (piperidin-2-ylmethyl)carbamate could be used to synthesize compounds with potential anti-Alzheimer’s and antipsychotic effects . This application is crucial given the increasing prevalence of neurological disorders.

Antimicrobial and Antiviral Agents

The structural framework of piperidine is beneficial in creating antimicrobial and antiviral agents. Research applications include synthesizing new compounds that can combat resistant strains of bacteria and viruses . The compound’s versatility in forming various derivatives makes it suitable for this field.

Analgesic and Anti-inflammatory Drugs

Piperidine derivatives are commonly found in analgesic and anti-inflammatory drugs. ®-tert-Butyl (piperidin-2-ylmethyl)carbamate can be used to develop new pain-relieving and anti-inflammatory medications, contributing to this therapeutic area .

Cardiovascular Drug Development

The compound’s derivatives can be explored for their potential in treating cardiovascular diseases. By synthesizing novel piperidine-based entities, researchers can investigate their efficacy in addressing conditions such as hypertension and arrhythmias .

Agricultural Chemistry

Beyond pharmaceuticals, piperidine derivatives like ®-tert-Butyl (piperidin-2-ylmethyl)carbamate can be applied in agricultural chemistry to develop new pesticides or herbicides. Their potential biological activity against pests and weeds makes them valuable in this sector .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It has been shown that the monomolecular decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest ch3 group of the tert-butyl substituent to the carbonyl o atom .

Biochemical Pathways

Piperidine derivatives are known to interact with a wide range of biochemical pathways due to their presence in a variety of pharmaceutical classes .

Pharmacokinetics

It is known that the tert-butyl ester is resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

It is known that the stability of tert-butyl esters can be influenced by factors such as ph and temperature .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUVVRMWMDZAE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205580 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139004-96-9 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139004-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)

![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)